4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, which include “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, are often studied for their potential as anticancer agents . They are known to inhibit various enzymes, including protein kinases (PKs) , which play a key role in cell proliferation and differentiation .
Biochemical Pathways
The inhibition of protein kinases by thienopyrimidine derivatives can affect several signal transduction pathways, potentially leading to effects such as the prevention of metastasis and drug resistance in cancer cells .
Result of Action
The inhibition of protein kinases can disrupt cell proliferation and differentiation, which could potentially have an anticancer effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride. This reaction proceeds under reflux conditions, leading to the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the initial synthesis of the compound.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while reactions with thiols can produce thio-substituted derivatives.
Scientific Research Applications
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Similar structure but with a chloro group instead of a methoxy group.
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine: Contains dimethyl groups on the phenyl ring.
4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine: Features an isopropyl group on the phenyl ring.
Uniqueness
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.74 g/mol
- CAS Number : 312584-53-5
- Melting Point : 166°C to 168°C
- Purity : ≥96% .
Synthesis
The synthesis of thieno[2,3-d]pyrimidines, including 4-chloro-5-(4-methoxyphenyl) derivatives, often involves cyclocondensation reactions of thiophene derivatives with various aryl nitriles. The structural optimization of these compounds is crucial for enhancing their biological activities .
Anticancer Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : Various studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and fibrosarcoma (HT1080). The compound's cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the nanomolar range .
Cell Line | IC50 (nM) |
---|---|
MCF-7 | 9.1 |
HT1080 | 3 |
MDA-MB-231 | 28 |
These findings indicate that the compound is particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which thieno[2,3-d]pyrimidines exert their cytotoxic effects includes:
- Thymidylate Synthase Inhibition : This enzyme plays a critical role in DNA synthesis; inhibition leads to reduced proliferation of cancer cells.
- Microtubule Depolymerization : Compounds similar to this compound have been shown to disrupt microtubule dynamics, essential for mitosis .
Study on Antiproliferative Activity
A recent study focused on evaluating the antiproliferative effects of a series of thieno[2,3-d]pyrimidines. Among these, compound 4 (a closely related analogue) demonstrated remarkable potency with an EC50 value of approximately 19 nM against the MDA-MB-435 cell line. This study highlighted the potential of these compounds in targeting cancer cell proliferation effectively .
Evaluation in NCI Cancer Cell Line Panel
Further investigations included screening in the NCI-60 cancer cell line panel. The results indicated that certain derivatives exhibited GI50 values around 10 nM across various cancer types, showcasing their broad-spectrum anticancer activity .
Properties
IUPAC Name |
4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKUNFWNKYKSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325651 | |
Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806207 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312584-53-5 | |
Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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